![molecular formula C12H15NO4 B1284056 叔丁基苯并[d][1,3]二氧杂环-4-基氨基甲酸酯 CAS No. 111081-10-8](/img/structure/B1284056.png)

叔丁基苯并[d][1,3]二氧杂环-4-基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

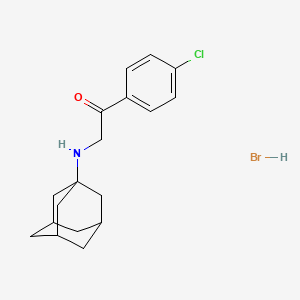

1. 抗疟疾活性

- 叔丁基苯并[d][1,3]二氧杂环-4-基氨基甲酸酯衍生物已被确认为潜在的抗疟疾剂。具体而言,Cunico 等人 (2009) 的一项研究探讨了活性叔丁基苯并[d][1,3]二氧杂环-4-基氨基甲酸酯衍生物的晶体结构,强调了它们在产生抗疟疾活性中的重要性。

2. 抗菌性能

- 合成并表征了一系列包括叔丁基苯并[d][1,3]二氧杂环-4-基氨基甲酸酯衍生物在内的化合物,以了解其抗菌活性。 El-Behairy 等人 (2014) 报道说,这些化合物对不同的革兰氏阳性菌和革兰氏阴性菌表现出很高的抗菌活性。

3. 功能材料的合成

- 苯并[1,2-d;4,5-d']双[1,3]二硫杂环的合成(功能材料(如荧光染料和共轭聚合物)中的重要组成部分)通常涉及叔丁基苯并[d][1,3]二氧杂环-4-基氨基甲酸酯衍生物。 Kopp 等人 (2020) 详细介绍了一种合成这些化合物的方法,该方法更方便且产率更高。

4. 抗肿瘤活性

- 在叔丁基苯并[d][1,3]二氧杂环-4-基氨基甲酸酯衍生物的合成和抗肿瘤评估研究中,Wu 等人 (2016) 发现一些衍生物对各种人类癌细胞系表现出有效的生长抑制特性。

5. 有机合成应用

- 叔丁基苯基偶氮羧酸酯(包括叔丁基苯并[d][1,3]二氧杂环-4-基氨基甲酸酯衍生物)是有机合成中的多功能结构单元。据 Jasch 等人 (2012) 称,这些化合物可以进行亲核取代和自由基反应,从而可以对苯环和羰基单元进行各种修饰。

安全和危害

作用机制

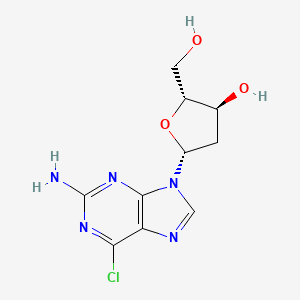

Target of Action

Tert-Butyl Benzo[d][1,3]dioxol-4-ylcarbamate, also known as tert-butyl N-(1,3-benzodioxol-4-yl)carbamate, is a compound that has been evaluated for its antitumor activities . The primary targets of this compound are cancer cell lines such as HeLa, A549, and MCF-7 . These cell lines represent different types of human cancers, and the compound’s interaction with these cells can lead to growth inhibition .

Mode of Action

The compound interacts with its targets (cancer cells) by inhibiting their growth . . This means that the compound can interfere with the normal cell cycle, preventing the cells from dividing and proliferating.

Biochemical Pathways

The induction of apoptosis suggests that the compound may affect pathways related to cell survival and death . The cell cycle arrest indicates that the compound may also interfere with the normal progression of the cell cycle, which is a series of events that lead to cell division.

Result of Action

The result of the compound’s action is the inhibition of growth in certain cancer cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . This suggests that the compound could potentially be developed as an antitumor agent .

生化分析

Biochemical Properties

tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Moreover, tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcription of genes involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to the breakdown of the compound, affecting its efficacy. Long-term studies have shown that tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate can have sustained effects on cellular function, including continued inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can effectively modulate biochemical pathways without causing significant adverse effects . At higher doses, tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate can exhibit toxic effects, including liver and kidney damage, due to the accumulation of the compound in these organs . Threshold effects have also been noted, where a specific dosage is required to achieve the desired biochemical response.

Metabolic Pathways

tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate: is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . This metabolism can lead to the formation of reactive intermediates that may interact with other cellular components, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate is critical for its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate may be localized to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of the compound can affect its interactions with other biomolecules and its overall biochemical activity.

属性

IUPAC Name |

tert-butyl N-(1,3-benzodioxol-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(14)13-8-5-4-6-9-10(8)16-7-15-9/h4-6H,7H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJXLFFMPQLTHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564635 |

Source

|

| Record name | tert-Butyl 2H-1,3-benzodioxol-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111081-10-8 |

Source

|

| Record name | tert-Butyl 2H-1,3-benzodioxol-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283991.png)

![1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1283998.png)

![3-(Bromomethyl)-5-fluorobenzo[d]isoxazole](/img/structure/B1284001.png)